1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol is an organic compound with a unique structure that combines a cyclohexanol ring with a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol can be achieved through several methods. One common approach involves the reaction between acetylene and a suitable cyclohexanol derivative in the presence of a catalyst. For example, the reaction between acetylene 1,2,5-triols and orthoformic ester in the presence of catalytic quantities of benzoic acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and butynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide can substitute the hydroxyl group with a halogen atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the original alcohol. Substitution reactions can produce halogenated derivatives of the compound.
Scientific Research Applications
1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and butynyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one: This compound shares a similar cyclohexanol structure but differs in the position and type of the substituent groups.
7-Oxabicyclo[4.1.0]heptan-3-ol, 6-(3-hydroxy-1-butenyl)-1,5,5-trimethyl-: Another structurally related compound with a different ring system and substituent arrangement.
Uniqueness
1-(3-Hydroxy-1-butynyl)-2,2,6-trimethylcyclohexanol is unique due to the presence of both a hydroxyl and a butynyl group on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
41641-09-2 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(3-hydroxybut-1-ynyl)-2,2,6-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C13H22O2/c1-10-6-5-8-12(3,4)13(10,15)9-7-11(2)14/h10-11,14-15H,5-6,8H2,1-4H3 |
InChI Key |
MJQWBMRBYSWPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1(C#CC(C)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.